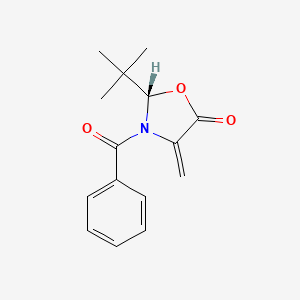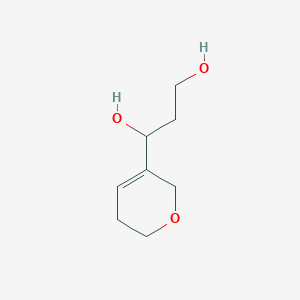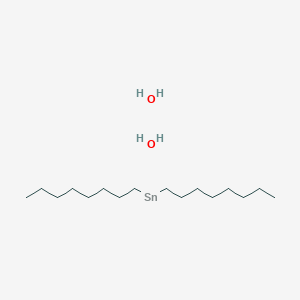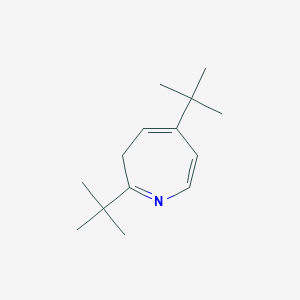
3H-Azepine, 2,5-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Azepine, 2,5-bis(1,1-dimethylethyl)- is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of bulky tert-butyl groups at positions 2 and 5 of the azepine ring significantly influences its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of dilithiated 2-methyl-5-propargylthiophene with isopropyl isothiocyanate followed by treatment with super bases can yield the desired azepine derivative . Another approach involves the recyclization of small or medium carbo-, oxa-, or azacyclanes .
Industrial Production Methods: Industrial production of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- typically involves scalable synthetic routes that ensure high yield and purity. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to streamline production and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of tert-butyl groups can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions: Common reagents used in the reactions of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines under basic conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azepine ring can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3H-Azepine, 2,5-bis(1,1-dimethylethyl)- has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, azepine derivatives are studied for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . Additionally, this compound is used in the development of new materials and catalysts in the industrial sector .
Mecanismo De Acción
The mechanism of action of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The bulky tert-butyl groups can also affect the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- include other azepine derivatives such as 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine and benzazepines . These compounds share the seven-membered ring structure but differ in their substituents and overall chemical properties.
Uniqueness: The uniqueness of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- lies in the presence of the bulky tert-butyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
120783-70-2 |
|---|---|
Fórmula molecular |
C14H23N |
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
2,5-ditert-butyl-3H-azepine |
InChI |
InChI=1S/C14H23N/c1-13(2,3)11-7-8-12(14(4,5)6)15-10-9-11/h7,9-10H,8H2,1-6H3 |
Clave InChI |
OKMIZUTWTOWODX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=CC(=CC1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


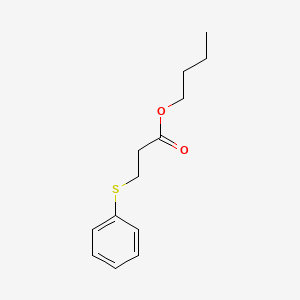
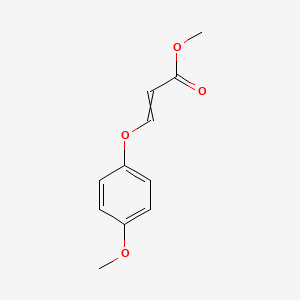
methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
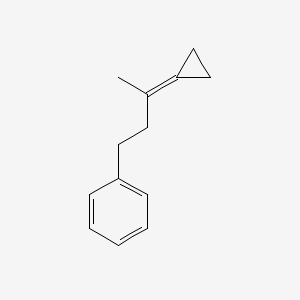
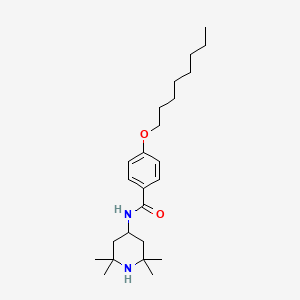

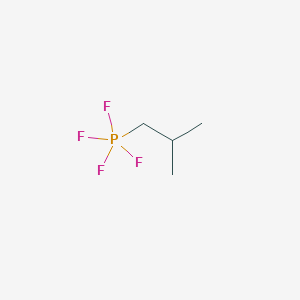
![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
